molecular formula C13H17NOS B14406424 3-Hexyl-1,3-benzoxazole-2(3H)-thione CAS No. 87707-56-0

3-Hexyl-1,3-benzoxazole-2(3H)-thione

Cat. No.: B14406424
CAS No.: 87707-56-0
M. Wt: 235.35 g/mol
InChI Key: OEYCMMQSKLWMAC-UHFFFAOYSA-N
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Description

3-Hexyl-1,3-benzoxazole-2(3H)-thione is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a thione group (a sulfur atom double-bonded to a carbon atom) in the 2-position of the oxazole ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable thioamide in the presence of a dehydrating agent. The reaction conditions often include heating the mixture to promote cyclization and formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1,3-benzoxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can lead to the formation of thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

3-Hexyl-1,3-benzoxazole-2(3H)-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Hexyl-1,3-benzoxazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thione group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Lacks the thione group, leading to different chemical properties.

    2-Methylbenzoxazole: Contains a methyl group instead of a hexyl group.

    1,3-Benzoxazole-2-thione: Similar structure but lacks the hexyl group.

Uniqueness

3-Hexyl-1,3-benzoxazole-2(3H)-thione is unique due to the presence of both the hexyl group and the thione group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

87707-56-0

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

3-hexyl-1,3-benzoxazole-2-thione

InChI

InChI=1S/C13H17NOS/c1-2-3-4-7-10-14-11-8-5-6-9-12(11)15-13(14)16/h5-6,8-9H,2-4,7,10H2,1H3

InChI Key

OEYCMMQSKLWMAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2OC1=S

Origin of Product

United States

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